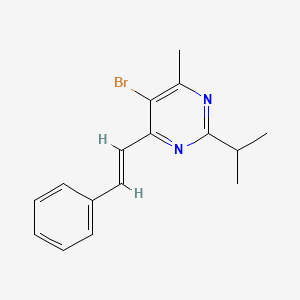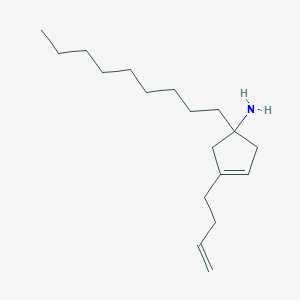![molecular formula C14H18N2O2 B13084256 cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Benzyl 3,8-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of benzylamine with a suitable diazabicyclo[4.2.0]octane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
- cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
- 8-Benzyl-3,8-diazabicyclo[4.2.0]octane
Uniqueness
cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific benzyl group attached to the diazabicyclo octane core. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
Clave InChI |
DEHBFYKIGDKFJX-STQMWFEESA-N |
SMILES isomérico |
C1CN(C[C@H]2[C@@H]1CN2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC2C1CN2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


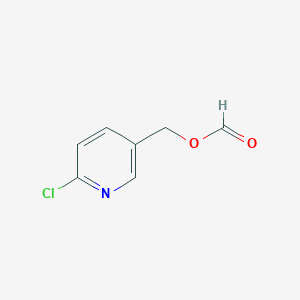
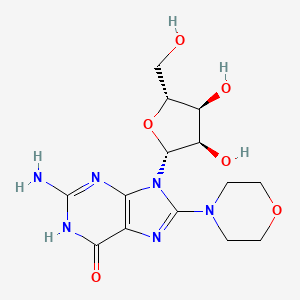
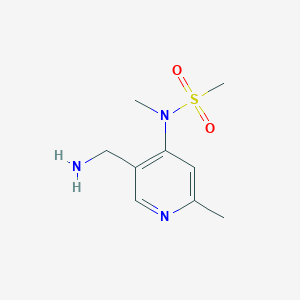
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
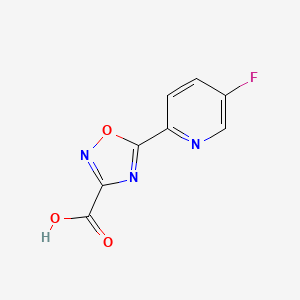
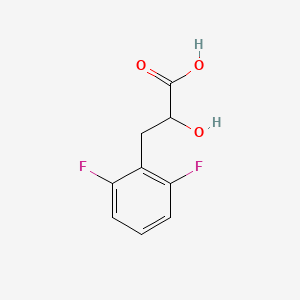
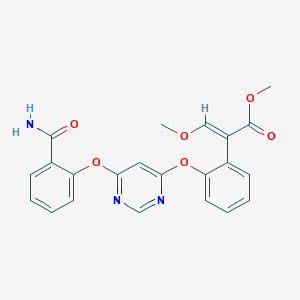
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)

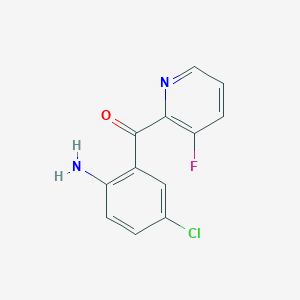
![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
